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Introduction
AS-85, commonly known as Antigen 85A (Ag85A), is a major secreted protein of

Mycobacterium tuberculosis and a key factor in the bacterium's interaction with the host

immune system.[1][2][3][4] As a mycolyltransferase, Ag85A is involved in the synthesis of the

mycobacterial cell wall, a crucial element for the pathogen's survival and virulence.[1][2][5]

Beyond its structural role, Ag85A is a potent immunomodulator, capable of eliciting strong T-cell

responses.[4] Recent studies have highlighted its role in activating innate immune signaling

pathways, including the cGAS-STING pathway, which is critical for detecting cytosolic DNA and

initiating an immune response.[6]

These application notes provide detailed protocols for culturing relevant cell lines and for

conducting experiments to investigate the cellular effects of recombinant Ag85A, with a specific

focus on the activation of the cGAS-STING signaling pathway. The provided methodologies are

essential for researchers studying host-pathogen interactions, innate immunity, and for the

development of novel therapeutics and vaccines against tuberculosis.
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Data Presentation
Table 1: Recommended Cell Seeding Densities for
Ag85A Stimulation Experiments

Cell Line Cell Type
Recommended
Seeding Density
(cells/well)

Culture Vessel

THP-1 (human

monocytic)

Suspension

(differentiated to

adherent

macrophages)

5 x 10⁵ 6-well plate

A549 (human lung

carcinoma)
Adherent 2 x 10⁵ 6-well plate

HEK293 (human

embryonic kidney)
Adherent 4.5 - 6.0 x 10⁵ 6-well plate

Table 2: Quantitative Analysis of cGAS-STING Pathway
Activation by Ag85A
The following data is representative of expected results from the protocols outlined below.

A. Gene Expression Analysis via RT-qPCR (Fold change relative to untreated control at 6 hours

post-stimulation)

Gene THP-1 Macrophages A549 Cells

IFNB1 15.2 ± 2.1 8.5 ± 1.2

CXCL10 25.8 ± 3.5 12.3 ± 1.8

ISG15 18.4 ± 2.5 9.7 ± 1.5

cGAS 3.1 ± 0.4 2.5 ± 0.3

STING 2.8 ± 0.3 2.1 ± 0.2
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B. Protein Analysis via Western Blot (Relative protein levels at 8 hours post-stimulation)

Protein Target THP-1 Macrophages A549 Cells

Phospho-TBK1 (Ser172) +++ ++

Total TBK1 No significant change No significant change

Phospho-IRF3 (Ser396) +++ ++

Total IRF3 No significant change No significant change

C. Cytokine Secretion via ELISA (pg/mL in supernatant at 24 hours post-stimulation)

Cytokine THP-1 Macrophages A549 Cells

IFN-β 850 ± 95 420 ± 50

TNF-α 1250 ± 150 350 ± 40

IL-6 2100 ± 220 600 ± 75

Experimental Protocols
Protocol 1: Culture of THP-1 Monocytes and
Differentiation into Macrophages
This protocol describes the culture of human THP-1 monocytic cells and their differentiation

into macrophage-like cells, which are a suitable model for studying the effects of Ag85A.

Materials:

THP-1 cell line (ATCC TIB-202)

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (P/S)
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Phorbol 12-myristate 13-acetate (PMA)

T75 culture flasks

6-well tissue culture plates

Centrifuge

Procedure:

Thawing and Culturing THP-1 Monocytes:

Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[7]

Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed

complete RPMI-1640 medium (supplemented with 10% FBS and 1% P/S).[7]

Centrifuge at 300 x g for 5 minutes.[7]

Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in

a T75 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]

Maintain the cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL by adding fresh medium

every 2-3 days.[8][9]

Differentiation into Macrophages:

Seed THP-1 monocytes into 6-well plates at a density of 5 x 10⁵ cells per well in complete

medium.

Add PMA to a final concentration of 50-100 ng/mL.

Incubate for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will become

adherent and differentiate into macrophages.[10]
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After incubation, aspirate the PMA-containing medium and wash the adherent cells gently

with pre-warmed phosphate-buffered saline (PBS).

Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before

proceeding with the Ag85A stimulation experiment.

Protocol 2: Stimulation of Cultured Cells with
Recombinant Ag85A
This protocol details the treatment of cultured cells (e.g., differentiated THP-1 macrophages or

adherent A549 cells) with recombinant Ag85A protein.

Materials:

Differentiated THP-1 macrophages or A549 cells in 6-well plates

Recombinant M. tuberculosis Ag85A protein[11][12]

Serum-free cell culture medium

PBS

Procedure:

Cell Preparation:

Ensure cell monolayers are at 70-80% confluency.

Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

Add 1.8 mL of serum-free medium to each well and incubate for at least 1 hour to starve

the cells.

Ag85A Stimulation:

Prepare a stock solution of recombinant Ag85A in sterile PBS or water.
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Dilute the Ag85A stock in serum-free medium to achieve the desired final concentrations

(e.g., 0, 1, 5, 10 µg/mL).

Add 200 µL of the diluted Ag85A solutions to the appropriate wells to reach a final volume

of 2 mL.

Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 6 hours for RNA

analysis, 8 hours for protein analysis, 24 hours for cytokine analysis in the supernatant).[6]

Protocol 3: Assessment of cGAS-STING Pathway
Activation
This protocol provides methods to quantify the activation of the cGAS-STING pathway following

Ag85A stimulation.

A. Analysis of Gene Expression by RT-qPCR

RNA Isolation:

After stimulation, aspirate the medium and lyse the cells directly in the well using a

suitable lysis buffer (e.g., from an RNA extraction kit).

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment

step to remove genomic DNA contamination.

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

Quantitative PCR (qPCR):

Perform qPCR using SYBR Green or a probe-based assay with primers specific for target

genes (IFNB1, CXCL10, ISG15, cGAS, STING) and a housekeeping gene (e.g., GAPDH,

ACTB).

Analyze the data using the ΔΔCt method to determine the fold change in gene expression

relative to the untreated control.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.mdpi.com/2076-393X/10/12/2170
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. Analysis of Protein Phosphorylation by Western Blot

Protein Extraction:

After stimulation, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20

(TBST).

Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1,

phospho-IRF3, and total IRF3 overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

C. Measurement of Cytokine Secretion by ELISA

Sample Collection:

After the 24-hour stimulation period, collect the cell culture supernatant and centrifuge to

remove any cellular debris.

ELISA Procedure:

Use commercially available ELISA kits for IFN-β, TNF-α, and IL-6.
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Perform the assay according to the manufacturer's instructions.

Measure the absorbance on a plate reader and calculate the cytokine concentrations

based on a standard curve.

Mandatory Visualizations
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Experimental Workflow for Ag85A Stimulation and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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